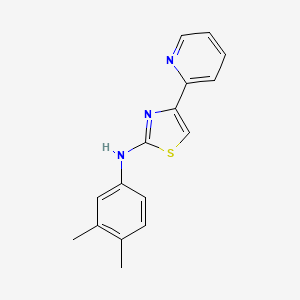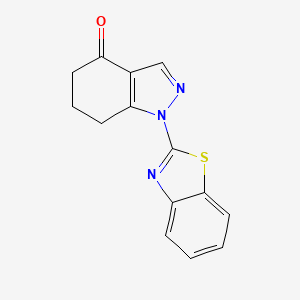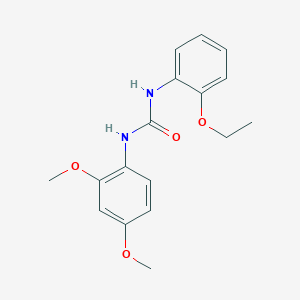
N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, also known as DMPT, is a synthetic compound with a thiazole ring structure. DMPT has gained significant attention in scientific research due to its potential applications in various fields, including agriculture, aquaculture, and medicine.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to improve metabolic function and reduce inflammation. This compound has also been shown to modulate the expression of various genes involved in energy metabolism and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including increased feed intake, improved growth performance, enhanced immune response, and reduced inflammation. This compound has also been shown to modulate the gut microbiota, leading to improved gut health and nutrient absorption.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its ease of synthesis, low cost, and broad range of potential applications. However, this compound has some limitations, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, including its potential use as a therapeutic agent in various diseases, its application in animal production to reduce the use of antibiotics, and its potential use in environmental remediation. Further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in various fields of scientific research.
合成法
N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine can be synthesized through a multi-step process, starting with the reaction of 3,4-dimethylphenylamine and 2-bromopyridine to form 3,4-dimethylphenyl-2-pyridinylamine. This intermediate is then reacted with thioacetamide to yield this compound. The overall yield of this compound synthesis is approximately 50%, and the purity of the compound can be increased through recrystallization.
科学的研究の応用
N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been extensively studied in various fields of scientific research. In agriculture, this compound has been shown to improve the growth performance and feed utilization of various livestock species, including pigs, chickens, and fish. This compound has also been demonstrated to enhance the immune response and disease resistance of aquatic animals, making it a potential alternative to antibiotics in aquaculture.
In medicine, this compound has been investigated for its potential anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells, suggesting its potential use as a therapeutic agent in the treatment of inflammatory and cancerous diseases.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-6-7-13(9-12(11)2)18-16-19-15(10-20-16)14-5-3-4-8-17-14/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPGLESRLBSAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)

![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)
![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)
![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)



![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

![4-(4-benzyl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5784642.png)